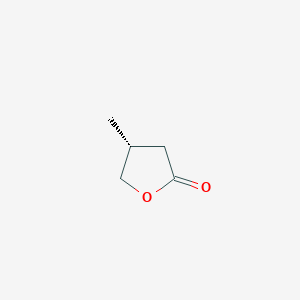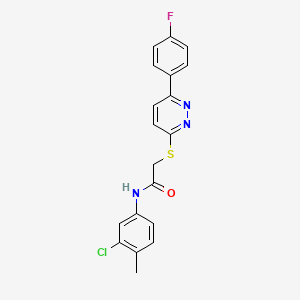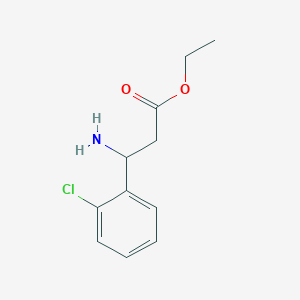![molecular formula C16H12Cl2N2S B2818435 4,7-dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole CAS No. 863001-31-4](/img/structure/B2818435.png)
4,7-dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole is a heterocyclic compound that belongs to the class of benzothiazoles. These compounds are known for their significant biological and pharmacological activities, making them valuable in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole typically involves a multi-step process:
Formation of Isoquinoline Intermediate: : The synthesis begins with the formation of the isoquinoline core. This can be achieved via the Pomeranz-Fritsch reaction, where an aromatic aldehyde reacts with an amine in the presence of acid.
Chlorination: : The next step involves the chlorination of the isoquinoline intermediate. This can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride under reflux conditions.
Thiazole Ring Formation: : The final step is the construction of the benzothiazole ring. This can be achieved through a cyclization reaction involving a thiourea derivative in the presence of an oxidizing agent like iodine.
Industrial Production Methods
Industrially, the production of such complex compounds often involves optimizing these synthetic steps for scale-up, ensuring high yields and purity. Catalysts and automated systems are employed to maintain consistency and efficiency.
化学反应分析
Types of Reactions
4,7-dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole undergoes several types of chemical reactions:
Oxidation: : This compound can undergo oxidation reactions, where the benzothiazole ring may be further functionalized by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : The compound can also be reduced, typically using reducing agents such as sodium borohydride, to produce various hydrogenated derivatives.
Substitution: : Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Nucleophiles: : Amines, thiols, alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might introduce hydroxyl or keto groups, while substitution reactions can yield various functionalized derivatives.
科学研究应用
4,7-dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole is of great interest in scientific research due to its diverse applications:
Medicinal Chemistry: : This compound has potential as a pharmacophore for developing new drugs targeting various diseases, including cancer, bacterial infections, and neurological disorders.
Chemical Biology: : It can be used as a probe to study biological processes at the molecular level, helping researchers understand cellular mechanisms and pathways.
Materials Science: : The unique structural properties of benzothiazoles make them suitable for developing novel materials with specific optical, electronic, or mechanical properties.
Industry: : In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism by which 4,7-dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole exerts its effects depends on the context of its application:
Molecular Targets: : In medicinal applications, it might interact with specific enzymes, receptors, or DNA sequences, modulating their activity and leading to therapeutic effects.
Pathways Involved: : It could affect various biological pathways, such as signal transduction, cell cycle regulation, or apoptosis, depending on its specific interaction with molecular targets.
相似化合物的比较
Similar Compounds
2-phenylbenzothiazole: : Known for its anticancer properties.
Benzothiazole-2-thiol: : Commonly used in the rubber industry as a vulcanization accelerator.
Benzothiazole derivatives: : Widely studied for their antimicrobial and antitumor activities.
Uniqueness
What sets 4,7-dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole apart is its combination of a dichloro-substituted benzothiazole ring with an isoquinoline moiety. This unique structure enhances its potential for diverse biological activities and applications, making it a valuable compound for further research and development.
That's a dive into the world of this compound. Sounds like a compound with lots of potential! What do you think?
属性
IUPAC Name |
4,7-dichloro-2-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2S/c17-12-5-6-13(18)15-14(12)19-16(21-15)20-8-7-10-3-1-2-4-11(10)9-20/h1-6H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXHFZVVZGHKQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=C(C=CC(=C4S3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2818352.png)
![[1-[4-[(Prop-2-enoylamino)methyl]benzoyl]piperidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2818353.png)
![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2818356.png)
![1-[3-(3-Fluorophenyl)-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl]prop-2-en-1-one](/img/structure/B2818357.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2818358.png)
![(E)-4-(Dimethylamino)-N-[[2-(trifluoromethylsulfanyl)phenyl]methyl]but-2-enamide](/img/structure/B2818359.png)

![4-(2-Fluoro-4-nitrophenoxy)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B2818363.png)

![N-(butan-2-yl)-1-{[(4-methylphenyl)methyl]sulfanyl}-4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2818366.png)
![Ethyl 4-((4-((4-(benzo[d]oxazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2818370.png)

![2-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-1,2-dihydrophthalazin-1-one](/img/structure/B2818373.png)
![N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]oxolane-3-carboxamide](/img/structure/B2818375.png)
